N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine
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Overview
Description
N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine is an organic compound characterized by its unique structure, which includes a cyclohexylethyl group and a cyclooctyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine typically involves the reaction of cyclohexylethylamine with cyclooctylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve the use of solvents such as ethanol or methanol to dissolve the reactants and improve reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base to neutralize the by-products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines.
Scientific Research Applications
N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be utilized in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which N1-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine
- N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-decylethane-1,2-diamine
Uniqueness
N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-cyclooctylethane-1,2-diamine is unique due to its combination of cyclohexylethyl and cyclooctyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
627524-81-6 |
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Molecular Formula |
C18H36N2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
N'-[(1S)-1-cyclohexylethyl]-N-cyclooctylethane-1,2-diamine |
InChI |
InChI=1S/C18H36N2/c1-16(17-10-6-5-7-11-17)19-14-15-20-18-12-8-3-2-4-9-13-18/h16-20H,2-15H2,1H3/t16-/m0/s1 |
InChI Key |
DSRRNFVGLMSFJT-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1CCCCC1)NCCNC2CCCCCCC2 |
Canonical SMILES |
CC(C1CCCCC1)NCCNC2CCCCCCC2 |
Origin of Product |
United States |
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